molecular formula C13H16N2O3 B2453360 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide CAS No. 2193060-69-2

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide

Cat. No.: B2453360
CAS No.: 2193060-69-2
M. Wt: 248.282
InChI Key: NPYMTRQVSWBRIC-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is a synthetic acetamide derivative of interest in scientific research. This compound features a phenoxyacetamide core structure, substituted with a cyano group on the phenyl ring and a methoxyethyl-methyl moiety on the acetamide nitrogen. Its molecular structure suggests potential as a key intermediate in organic synthesis and medicinal chemistry, particularly for the development of novel small molecules. Researchers are investigating this compound for its potential bioactivity and utility in probing biological pathways. The presence of the cyanophenoxy group is a structural feature found in compounds with various documented activities, making this molecule a valuable scaffold for constructing more complex target molecules. This product is provided for research purposes and is intended for use by qualified laboratory and scientific professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the specific analytical data, including NMR and mass spectrometry, provided in the product documentation for verification and experimental planning.

Properties

IUPAC Name

2-(3-cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15(6-7-17-2)13(16)10-18-12-5-3-4-11(8-12)9-14/h3-5,8H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMTRQVSWBRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)COC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide typically involves the following steps:

    Formation of 3-Cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.

    Etherification: The 3-cyanophenol is then reacted with 2-chloroethyl methyl ether under basic conditions to form this compound.

    Amidation: The final step involves the reaction of the intermediate with methylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide involves its interaction with specific molecular targets. The cyanophenoxy group can interact with enzymes or receptors, modulating their activity. The methoxyethyl and methylacetamide groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide: Similar structure but with the cyanophenoxy group in the para position.

    2-(3-Cyanophenoxy)-N-(2-ethoxyethyl)-N-methylacetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Biological Activity

Overview of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide

This compound is a chemical compound that belongs to a class of molecules known for their potential pharmacological properties. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group, an ether linkage, and an acetamide functional group.

Pharmacological Properties

  • Antimicrobial Activity : Compounds similar in structure to this compound have shown promising antimicrobial properties. Studies have indicated that derivatives with similar functional groups can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Research has demonstrated that compounds with acetamide structures often exhibit anti-inflammatory properties. The presence of the cyanophenyl moiety may enhance this activity by modulating inflammatory pathways.
  • Cytotoxicity : Some studies have indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound may have potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in the context of diseases such as diabetes or cancer.

The exact mechanism of action for this compound is not well-documented; however, it is hypothesized to interact with specific biological targets such as receptors or enzymes. For example, compounds with similar structures often modulate signaling pathways related to inflammation and cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of metabolic enzymes

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various acetamide derivatives found that compounds with a cyanophenyl group exhibited significant activity against Gram-positive bacteria. The study concluded that modifications to the side chains could enhance efficacy.

Case Study 2: Anti-inflammatory Properties

In another research effort, a series of compounds similar to this compound were tested for their ability to reduce TNF-alpha levels in vitro. Results indicated a notable decrease in inflammation markers, supporting the hypothesis that such compounds may serve as effective anti-inflammatory agents.

Case Study 3: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of novel acetamide derivatives showed that certain structural features led to enhanced activity against breast cancer cell lines. This suggests that this compound could be explored further for its anticancer potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide in laboratory settings?

  • Methodological Answer : Synthesis involves a multi-step approach:
  • Etherification : React 3-cyanophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide intermediate.
  • Amide Formation : Condense the intermediate with N-(2-methoxyethyl)-N-methylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in anhydrous DMF.
  • Optimization : Monitor reaction progress via TLC and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Reference: Similar protocols for acetamide derivatives are detailed in and .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substituent positions (¹H NMR for methoxyethyl and cyanophenoxy groups; ¹³C NMR for carbonyl and nitrile carbons).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
    Reference: Characterization strategies for analogous compounds are described in .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (for biological assays) or acetonitrile (for synthetic steps). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Store at -20°C under inert atmosphere (argon). Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and monitor by HPLC.
    Reference: Stability protocols for labile acetamides are outlined in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Structural Modifications : Synthesize derivatives with variations in the cyanophenoxy ring (e.g., halogenation, methoxy substitution) or methoxyethyl chain (e.g., alkylation).
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent effects with IC₅₀ values.
  • Statistical Analysis : Apply QSAR models (e.g., CoMFA or machine learning) to predict activity cliffs.
    Reference: SAR frameworks for related acetamides are discussed in .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) with AutoDock Vina. Validate docking poses with MD simulations (GROMACS).
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity.
    Reference: Computational workflows for similar molecules are validated in .

Q. How can researchers resolve contradictory data in regioselectivity during synthesis?

  • Methodological Answer :
  • Mechanistic Analysis : Use DFT calculations (Gaussian 09) to compare activation energies of competing reaction pathways (e.g., O- vs. N-alkylation).
  • Isotopic Labeling : Track regioselectivity via ¹³C-labeled intermediates in NMR.
  • In Situ Monitoring : Employ ReactIR to detect transient intermediates during reactions.
    Reference: Case studies for resolving regiochemical conflicts are provided in .

Q. What in vitro and in vivo models are appropriate for assessing biological activity?

  • Methodological Answer :
  • In Vitro : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity assays (MTT protocol). Include enzyme inhibition studies (e.g., COX-2 ELISA).
  • In Vivo : Administer to murine models (e.g., BALB/c mice) at 10–50 mg/kg. Monitor pharmacokinetics via LC-MS/MS blood sampling.
  • Control Experiments : Compare with structurally similar compounds (e.g., 2-(2-cyanophenoxy)acetamide derivatives) to isolate structure-specific effects.
    Reference: Preclinical evaluation methods are detailed in .

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